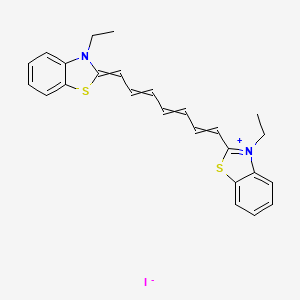

3,3'-Diethylthiatricarbocyanine iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-2-[7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFJKVYVDYPFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883735 | |

| Record name | Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,3'-Diethylthiatricarbocyanine iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3071-70-3 | |

| Record name | 3,3′-Diethylthiatricarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3071-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-[7-(3-ethyl-3H-benzothiazol-2-ylidene)hepta-1,3,5-trienyl]benzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of 3,3'-Diethylthiatricarbocyanine Iodide

This technical guide provides a comprehensive overview of the spectral properties and applications of 3,3'-Diethylthiatricarbocyanine iodide (DTTC), a near-infrared (NIR) cyanine (B1664457) dye. Aimed at researchers, scientists, and drug development professionals, this document details the dye's photophysical characteristics, provides experimental protocols for its use, and outlines its synthesis.

Core Spectral Properties

This compound is a fluorescent dye characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum. This property makes it particularly useful for biological imaging applications where minimizing autofluorescence from endogenous molecules is critical.[1] The spectral characteristics of DTTC can be influenced by the solvent environment due to its solvatochromic nature.

Data Presentation of Spectral Properties

The following table summarizes the key spectral properties of this compound in various solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Isopropanol | 763[2] | 212,000[2] | Not Reported | Not Reported | Not Reported |

| Ethanol (B145695) | 559[3] | 161,000[3] | Not Reported | 0.05 (for 3,3'-Diethylthiacarbocyanine iodide)[3] | Not Reported |

| Methanol | 555-560 | Not Reported | ~600-700 (monomer), ~750-850 (dimer)[4] | Not Reported | Not Reported |

| Dimethyl Sulfoxide (DMSO) | ~570[5] | Not Reported | ~585[5] | Not Reported | Not Reported |

| Water | Not Reported | Not Reported | ~600-700 (monomer), ~750-850 (dimer)[4] | Not Reported | Not Reported |

Note: The quantum yield reported for ethanol is for the closely related 3,3'-Diethylthiacarbocyanine iodide, which has a shorter methine chain. The quantum yield of cyanine dyes can be highly dependent on the rigidity of their environment, with increased rigidity leading to higher quantum yields.[6] For instance, the fluorescence quantum yield of dihexylthiacarbocyanine iodide increases from 0.10 in ethanol to 0.27 in liposomes.[6]

Photophysical Dynamics

The photophysical behavior of this compound can be illustrated using a Jablonski diagram, which depicts the electronic transitions that occur upon absorption of light and subsequent relaxation pathways.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax back to the ground state via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to the triplet state (T₁). For many cyanine dyes, photoisomerization can also be a significant non-radiative decay pathway, which can be suppressed in viscous or rigid environments, leading to increased fluorescence.[6]

Experimental Protocols

This compound is a versatile fluorescent probe for various biological applications, including fluorescence microscopy and flow cytometry.[7]

Fluorescence Microscopy Staining Protocol

This protocol outlines a general procedure for staining cellular membranes with this compound for fluorescence microscopy.

Materials:

-

This compound (DTTC) stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy7)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Staining Solution Preparation: Prepare a working solution of DTTC in PBS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Staining: Add the DTTC staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells three times with PBS to remove excess dye.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for far-red to near-infrared fluorescence (e.g., excitation around 740-770 nm and emission collection above 790 nm).

Flow Cytometry Staining Protocol

This protocol provides a general method for staining cell suspensions with this compound for analysis by flow cytometry.

References

- 1. This compound | C25H25IN2S2 | CID 5702699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]

- 4. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide (CAS 905-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiatricarbocyanine (B1240359) iodide, registered under CAS number 905-97-5, is a synthetic cyanine (B1664457) dye renowned for its fluorescent properties in the near-infrared (NIR) spectrum.[1][2] This lipophilic, cationic dye is a valuable tool in various scientific disciplines, particularly in biological and biomedical research. Its ability to interact with and report on the status of biological membranes and nucleic acids makes it a versatile probe for cellular and molecular investigations.[1][3][4] This technical guide provides a comprehensive overview of the core properties, experimental applications, and safety considerations for 3,3'-Diethylthiatricarbocyanine iodide.

Physicochemical and Spectral Properties

This compound, also known by synonyms such as DTTC iodide, DTTCI, and DiSC2(7), possesses distinct physicochemical and spectral characteristics that are pivotal to its applications.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 905-97-5 | [3][6] |

| Molecular Formula | C25H25IN2S2 | [5] |

| Molecular Weight | 544.51 g/mol | [5] |

| Appearance | Amber to Brown to Dark green powder/crystals | [3][6] |

| Melting Point | 268-270 °C (decomposes) | [6][7] |

| Solubility | Soluble in DMSO | [6][8] |

| Storage Temperature | 2-8°C, protected from light and moisture | [6][9] |

Table 2: Spectral Properties of this compound

| Solvent | Absorption Max (λmax) | Emission Max (λem) | Molar Absorptivity (ε) | Reference(s) |

| Methanol (B129727) (MeOH) | 557 nm, 755 nm | - | - | [1][6] |

| Isopropanol | 763.25 nm | - | 212,000 M⁻¹cm⁻¹ | [10] |

| Ethanol (EtOH) | 762 nm | - | - | [4] |

Note: The presence of two absorption bands in methanol suggests the formation of different aggregation states (monomers and dimers) in solution.[1][11]

Core Applications and Experimental Protocols

The primary utility of this compound stems from its fluorescent nature, making it a powerful probe in a variety of experimental contexts.[2][3]

Fluorescent Labeling in Biological Imaging

As a fluorescent dye, it is extensively used for labeling cellular components for visualization by fluorescence microscopy and flow cytometry.[3][4]

Experimental Protocol: General Staining of Cultured Cells for Fluorescence Microscopy

This protocol is a representative method adapted from procedures for similar cyanine dyes. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cultured cells on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells to the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for near-infrared dyes.

Logical Workflow for Cell Staining

Caption: Workflow for fluorescent staining of cultured cells.

Probe for Membrane Potential

Cationic cyanine dyes like this compound can accumulate in cells and organelles with a negative membrane potential, such as mitochondria. Changes in membrane potential alter the dye's aggregation state and thus its fluorescence properties, allowing for the monitoring of cellular bioenergetics.

Experimental Protocol: Measurement of Bacterial Membrane Potential

This protocol is adapted from methods using the similar dye DiSC3(5) and can be used to assess changes in bacterial membrane potential.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (1 mM in DMSO)

-

Appropriate buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

Positive control for depolarization (e.g., CCCP or valinomycin)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Bacterial Preparation: Grow bacteria to mid-log phase. Pellet the cells by centrifugation and wash twice with the assay buffer. Resuspend the cells in the buffer to a final optical density (OD600) of 0.05.

-

Dye Loading: Add this compound to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Assay Setup: Aliquot the dye-loaded bacterial suspension into the wells of a 96-well plate. Include wells for untreated controls, positive controls (depolarizing agents), and the test compounds.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-warmed to the appropriate temperature. Set the excitation and emission wavelengths based on the spectral properties of the dye in the specific buffer. Record the baseline fluorescence for 5-10 minutes.

-

Compound Addition: Add the test compounds or positive controls to the respective wells.

-

Kinetic Reading: Continue to record the fluorescence intensity over time. Depolarization will cause the release of the quenched dye into the medium, resulting in an increase in fluorescence.

Diagram of Membrane Potential Assay Principle

Caption: Principle of membrane potential measurement.

DNA Binding and Structural Analysis

This compound has been shown to interact with DNA, and its chiroptical properties upon binding can be used to report on DNA helicity and sequence.[1][12] This application is particularly useful in studying the conformational changes of DNA, such as the transition from B-DNA to Z-DNA.[1]

Experimental Protocol: UV-Vis and Circular Dichroism Spectroscopy of Dye-DNA Interaction

This protocol is based on a study investigating the interaction of this dye (referred to as Cy7) with polynucleotides.[1]

Materials:

-

This compound stock solution

-

DNA samples (e.g., poly(dG-dC)2) in a suitable buffer (e.g., 1 mM sodium cacodylate, pH 7.0)

-

UV-Vis spectrophotometer

-

Circular Dichroism (CD) spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a solution of the DNA sample in the buffer. Anneal the DNA by heating to 80°C for 20 minutes followed by slow cooling.

-

UV-Vis Titration: Place the DNA solution in a cuvette. Record the initial UV-Vis absorption spectrum. Add small aliquots of the this compound stock solution to the cuvette and record the spectrum after each addition. Monitor changes in the dye's absorption bands (around 650 nm and 750 nm) to observe binding.

-

CD Titration: Similarly, place the DNA solution in a CD cuvette. Record the baseline CD spectrum. Titrate with the dye solution and record the induced circular dichroism (ICD) signals in the dye's absorption region after each addition. The shape and sign of the ICD spectrum provide information about the binding mode and the chirality of the DNA-dye complex.

Workflow for DNA Binding Analysis

Caption: Workflow for analyzing dye-DNA interactions.

Safety and Handling

This compound is considered a hazardous substance.[13][14]

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | [5] |

| H315 | Causes skin irritation | [5][14] |

| H319 | Causes serious eye irritation | [5][14] |

| H335 | May cause respiratory irritation | [14] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]

-

Store in a tightly sealed container in a cool, dry place, protected from light.[8][9]

Conclusion

This compound (CAS 905-97-5) is a versatile near-infrared fluorescent dye with significant applications in cell biology, biochemistry, and molecular biology. Its utility as a fluorescent label, a probe for membrane potential, and an indicator of DNA conformation makes it an invaluable tool for researchers. Adherence to proper experimental protocols and safety guidelines is essential for its effective and safe use in the laboratory.

References

- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a highly sensitive chiroptical reporter of DNA helicity and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Staining Protocols | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

In-Depth Technical Guide: Photophysical Properties of 3,3'-Diethylthiatricarbocyanine Iodide

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of the fluorescent dye 3,3'-Diethylthiatricarbocyanine iodide (DTTC). It is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development who utilize fluorescent probes in their work. This guide covers the core photophysical parameters of DTTC, detailed experimental protocols for their measurement, and a visualization of a typical experimental workflow.

Core Photophysical Properties

This compound is a cyanine (B1664457) dye known for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. Its spectral properties are highly sensitive to the solvent environment, concentration, and binding to macromolecules.

Data Presentation

The following table summarizes the key photophysical parameters of this compound in various solvents. Please note that the available data in the literature is not exhaustive, and these values represent a compilation from various sources.

| Solvent | Absorption Max (λmax) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) |

| Isopropanol | 763 | 212,000 | Not Reported | Not Reported |

| Methanol | ~750 | Not Reported | ~800 | Not Reported |

| Water | ~750 (monomer), with aggregation bands | Not Reported | ~820 (dimer) | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The spectral properties of DTTC, particularly in aqueous solutions, are significantly affected by aggregation, which can lead to the appearance of new absorption and emission bands (e.g., H- and J-aggregates). The data in water reflects the complexity of its behavior in this solvent.

Experimental Protocols

This section provides detailed methodologies for the characterization of the absorption and emission properties of this compound.

Measurement of Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of DTTC in a specific solvent.

Materials:

-

This compound (powder)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of DTTC powder and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). To ensure complete dissolution, sonication may be applied. Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the same solvent. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan (e.g., 400-900 nm for DTTC).

-

Set the scan speed and slit width according to the instrument's manual for optimal resolution.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the most dilute DTTC solution and then fill it.

-

Place the sample cuvette in the sample beam path.

-

Record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

From the spectrum of the most concentrated solution in the linear range, identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Measurement of Emission Spectrum

Objective: To determine the wavelength of maximum fluorescence emission (λem) of DTTC.

Materials:

-

Dilute solution of DTTC (absorbance at excitation wavelength < 0.1)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of DTTC in the desired solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (typically at or near the λmax determined from the absorption spectrum).

-

Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 20 nm to 950 nm).

-

Set the excitation and emission slit widths to control the intensity and resolution of the spectrum.

-

-

Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions to identify and subtract any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the DTTC solution.

-

Data Analysis: Identify the wavelength at which the fluorescence intensity is maximal (λem).

Determination of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of the fluorescence process of DTTC relative to a known standard.

Materials:

-

DTTC solution

-

A reference dye with a known quantum yield in the same solvent and with absorption and emission in a similar spectral range (e.g., another cyanine dye).

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both DTTC and the reference dye in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Absorption Measurement: Record the absorption spectra of all solutions.

-

Emission Measurement:

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument settings.

-

Ensure that the excitation wavelength is the same for both the sample and the reference.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the DTTC solutions and the reference dye solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

The fluorescence quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref * (msample / mref) * (nsample2 / nref2) where:

-

Φref is the quantum yield of the reference dye.

-

msample and mref are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

nsample and nref are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

-

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Unveiling the Photophysical Characteristics of 3,3'-Diethylthiatricarbocyanine Iodide (DTTCI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield and lifetime of 3,3'-Diethylthiatricarbocyanine iodide (DTTCI), a near-infrared (NIR) cyanine (B1664457) dye. This document collates available photophysical data, details the experimental protocols for their measurement, and visualizes key experimental workflows, offering a comprehensive resource for researchers employing this fluorophore in their work.

Core Photophysical Properties of DTTCI and Related Cyanine Dages

This compound (DTTCI), also known as DTTC iodide or DiSC2(7), is a heptamethine cyanine dye characterized by its absorption and emission in the near-infrared spectrum. Its photophysical properties, particularly its fluorescence quantum yield and lifetime, are crucial for applications in biological imaging and as a reporter for molecular interactions.

Table 1: Photophysical Data of this compound (DTTCI)

| Parameter | Value | Solvent |

| CAS Number | 3071-70-3 | - |

| Fluorescence Lifetime (τ) | 1.07 ns | Methanol[1] |

| 1.49 ns | DMSO[1] | |

| Absorption Maximum (λabs) | 765 nm | Not Specified[2] |

| 763.25 nm | Isopropanol[3] | |

| Emission Maximum (λem) | ~800 nm | Ethanol |

Table 2: Photophysical Data of Related Cyanine Dyes for Comparison

| Compound | CAS Number | Parameter | Value | Solvent |

| 3,3'-Diethylthiadicarbocyanine (B1197498) iodide (DTDCI) | 514-73-8 | Fluorescence Quantum Yield (Φ) | 0.35 | Ethanol |

| Fluorescence Lifetime (τ) | 1.20 ns | Not Specified[4] | ||

| 3,3'-Diethylthiacarbocyanine (B14174943) iodide (DTCI) | 905-97-5 | Fluorescence Quantum Yield (Φ) | 0.05 | Ethanol |

| Photoisomerization Quantum Yield | ~0.33 to 0.06 | Toluene/DMSO mixtures[5] |

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The most common methods for these measurements are the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for lifetime.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Selection of a Suitable Standard:

-

The standard should have a well-characterized quantum yield.

-

Its absorption and emission spectra should overlap with those of the test sample.

-

For DTTCI, a standard that absorbs and emits in the near-infrared region is required.

2. Preparation of Solutions:

-

Prepare stock solutions of both the DTTCI sample and the reference standard in a spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3. Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

4. Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the DTTCI sample and the standard.

-

The quantum yield of the DTTCI sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical reconstruction of the fluorescence decay profile.

1. Instrumentation Setup:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

A sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

-

Timing electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

2. Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

-

A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay curve.

3. Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The measured fluorescence decay is deconvoluted from the IRF.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

Where:

-

I0 is the intensity at time zero.

-

τ is the fluorescence lifetime.

-

Visualized Workflows and Relationships

DTTCI as a Chiroptical Reporter for DNA Helicity

DTTCI has been demonstrated to be a sensitive probe for DNA structure, where its binding to different DNA conformations results in distinct circular dichroism (CD) signals. The following diagram illustrates the experimental workflow for using DTTCI to differentiate between B-DNA and Z-DNA.

Caption: DTTCI for DNA helicity sensing.

Logical Relationship of Photophysical Parameters

The fluorescence quantum yield and lifetime are intrinsically linked through the radiative and non-radiative decay rates of the excited state. This relationship is fundamental to understanding the photophysical behavior of a fluorophore.

Caption: Relationship of photophysical parameters.

References

- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3′-ジエチルチアトリカルボシアニン ヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. Cyanines Substituted on the Polymethine Chain: Synthesis, Resulting Properties, and Application Use Cases - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of cyanine dyes

An In-depth Technical Guide to the Discovery and Synthesis of Cyanine (B1664457) Dyes for Researchers, Scientists, and Drug Development Professionals.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] They are characterized by a molecular structure containing two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of conjugated double bonds.[2] This delocalized π-electron system is responsible for their strong absorption of light and, in many cases, intense fluorescence.[3][4] The length of the polymethine chain and the nature of the heterocyclic groups can be modified to tune the dye's absorption and emission spectra, spanning from the ultraviolet (UV) to the near-infrared (NIR) regions.[4][5]

Their exceptional photophysical properties, including high molar extinction coefficients (typically 150,000 to 300,000 M⁻¹cm⁻¹) and moderate to high quantum yields, make them exceptionally bright fluorescent probes.[2] These characteristics, combined with their chemical versatility for conjugation to biomolecules, have established cyanine dyes as indispensable tools in life sciences research and drug development.[1][6] Applications range from fluorescent labeling of proteins and nucleic acids to advanced in vivo imaging and therapeutic applications.[6][7][8]

A Luminous History: The Discovery and Evolution of Cyanine Dyes

The journey of cyanine dyes began in 1856 when English chemist Charles Hanson Greville Williams synthesized the first of its kind.[3] While distilling quinoline (B57606) from cinchonine, he created a brilliant blue-colored dye which he named "cyanine," derived from the Greek word kyanos for dark blue.[9][10] This initial synthesis involved heating quinoline with amyl iodide and an excess of ammonia.[3] Despite its vibrant color, the first cyanine dye had poor photostability, making it unsuitable for the textile industry.[3][10]

A major breakthrough occurred in 1873 when German photochemist Hermann Wilhelm Vogel discovered that adding a cyanine dye to photographic emulsions extended their sensitivity to green light.[9][11][12] At the time, photographic plates were only sensitive to blue and UV light.[9] Vogel's discovery of "dye sensitization" was a pivotal moment in photography, leading to the development of orthochromatic and panchromatic films that could capture a much broader spectrum of light.[1][9] This application spurred further research and the synthesis of a wide variety of cyanine dyes.[13] In the 1990s, Dr. Alan Waggoner's research on cyanine dyes for biochemical labeling led to the development of the popular Cy® series of dyes (e.g., Cy3, Cy5), which offered improved aqueous solubility and a broader range of emission wavelengths, cementing their role in modern biotechnology.[14]

Chemical Structure and Classification

The general structure of a cyanine dye consists of two nitrogen atoms linked by a polymethine bridge.[4] This conjugated system allows for the delocalization of a positive charge between the two nitrogen atoms.[3]

Cyanine dyes can be classified based on the structure of their polymethine chain:[1][3]

-

Streptocyanines (Open-chain cyanines): Both nitrogen atoms are part of acyclic groups.

-

Hemicyanines: One nitrogen is part of a heterocyclic ring, and the other is acyclic.

-

Closed-chain cyanines: Both nitrogen atoms are incorporated into heterocyclic rings (e.g., quinoline, indole, benzothiazole).[3][15] This is the most common class used in biomedical applications.

They are also classified by the number of methine groups in the chain:[3]

-

Monomethine cyanines: One methine group (=CH-).

-

Trimethine cyanines (Carbocyanines): Three methine groups (=CH-CH=CH-).

-

Pentamethine cyanines (Dicarbocyanines): Five methine groups.

-

Heptamethine cyanines (Tricarbocyanines): Seven methine groups.

Increasing the length of the polymethine chain results in a bathochromic (red) shift in the absorption and emission wavelengths, typically by about 100 nm for each additional vinyl group (-CH=CH-).[3][5]

Caption: Classification of Cyanine Dyes.

Synthesis of Cyanine Dyes

The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary salts.[3] The synthesis of asymmetrical dyes, where the two heterocyclic nuclei are different, requires a stepwise approach to avoid the formation of a mixture of symmetrical and asymmetrical products.[16]

Classical Synthesis

The classical approach to synthesizing an asymmetrical trimethine cyanine dye involves a two-step process:

-

Formation of a Hemicyanine Intermediate: A quaternary salt of a heterocyclic base with an active methyl group (e.g., quinaldine (B1664567) or lepidine salts) is reacted with a Vilsmeier reagent or a similar electrophilic species to form a hemicyanine.[3]

-

Condensation to Form the Final Dye: The hemicyanine intermediate is then reacted with a second, different heterocyclic quaternary salt under basic conditions to yield the final asymmetrical cyanine dye.[3]

For symmetrical dyes, the synthesis is more straightforward, often involving the reaction of two equivalents of a heterocyclic quaternary salt with a suitable linking agent, such as triethyl orthoformate for trimethine dyes.[3]

Modern Synthesis: Solid-Phase Methods

Modern synthetic strategies often employ solid-phase techniques to improve purity and simplify purification.[16][17] These methods offer robust and versatile routes to a wide range of cyanine dyes.[18] One common approach is the "catch-and-release" method:

-

A hemicyanine intermediate is "caught" by a solid support resin, such as a sulfonyl chloride resin.[19]

-

The resin-bound intermediate is then reacted with a second heterocyclic nucleophile.

-

This reaction cleaves the dye from the resin, "releasing" the final product in high purity, while unreacted starting materials remain bound to the solid support.[19]

This solid-phase approach minimizes the need for complex chromatographic purification of the final products.[16]

Caption: Synthesis of Asymmetrical Cyanine Dyes.

Photophysical Properties of Common Cyanine Dyes

The utility of cyanine dyes is defined by their photophysical properties. The choice of dye for a specific application depends on the required excitation and emission wavelengths, brightness, and photostability. Modifications such as sulfonation can increase water solubility and reduce aggregation, which is crucial for biological applications.[4][20]

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, yellow-orange emission; widely used for protein and nucleic acid labeling.[20] |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 | Fills the spectral gap between Cy3 and Cy5.[21] |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Bright, far-red emission; low background fluorescence in biological samples.[20] |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 | Near-infrared (NIR) emission, suitable for in vivo imaging.[20] |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | NIR dye with deep tissue penetration for in vivo imaging.[20] |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | FDA-approved NIR dye for medical diagnostics.[4][22] |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules.[23]

Applications in Research and Drug Development

The versatility of cyanine dyes has made them central to numerous applications in biomedical research and the development of therapeutics.

-

Fluorescent Labeling: Cyanine dyes are routinely used to fluorescently label biomolecules, including antibodies, proteins, and nucleic acids.[6] These labeled molecules are then used as probes in a variety of assays.

-

Bioimaging: Cyanine dye conjugates are workhorses in fluorescence microscopy and flow cytometry, allowing for the visualization of specific cellular structures and the quantification of cell populations.[6][7] NIR-emitting cyanines are particularly valuable for in vivo imaging in animal models, as their long-wavelength light penetrates tissues more deeply with less autofluorescence.[6][22]

-

Drug Delivery and Therapeutics: Heptamethine cyanine dyes have shown promise as drug delivery vehicles due to their preferential accumulation in tumor tissues.[22] They can be conjugated to chemotherapeutic agents to create targeted drug-dye conjugates.[8] Furthermore, some cyanine derivatives can act as photosensitizers in photodynamic therapy (PDT) or as photocages for the light-activated release of drugs.[8]

-

Diagnostics: As molecular probes, cyanine dyes are used in diagnostic assays, such as quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH), for the sensitive detection of specific nucleic acid sequences.[6]

Caption: Immunofluorescence Microscopy Workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of an Asymmetrical Trimethine Cyanine Dye

This protocol is a generalized procedure for the solution-phase synthesis of an asymmetrical trimethine cyanine dye.

Materials:

-

Heterocyclic quaternary salt A (e.g., 1,3,3-trimethyl-2-methyleneindoline)

-

Heterocyclic quaternary salt B (e.g., 4-methylquinolinium salt)

-

N,N'-diphenylformamidine (or triethyl orthoformate)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Ethanol

-

Sodium acetate (B1210297)

Procedure:

-

Hemicyanine Formation: a. Dissolve heterocyclic quaternary salt A (1 equivalent) and N,N'-diphenylformamidine (1.1 equivalents) in a mixture of acetic anhydride and pyridine. b. Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC. c. Cool the reaction mixture and precipitate the hemicyanine intermediate by adding diethyl ether. d. Collect the precipitate by filtration and wash with diethyl ether. Dry under vacuum.

-

Final Dye Condensation: a. Dissolve the dried hemicyanine intermediate (1 equivalent) and heterocyclic quaternary salt B (1 equivalent) in ethanol. b. Add sodium acetate (1.5 equivalents) to the solution. c. Heat the mixture at reflux for 2-4 hours. The solution should develop a deep color. d. Cool the reaction to room temperature and then place it in an ice bath to induce crystallization of the dye. e. Collect the crude dye by filtration and wash with cold ethanol.

-

Purification: a. Purify the crude dye using column chromatography on silica (B1680970) gel, typically with a dichloromethane/methanol gradient. b. Collect the colored fractions and remove the solvent under reduced pressure to yield the pure asymmetrical trimethine cyanine dye. c. Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Covalent Labeling of an Antibody with a Cyanine-NHS Ester

This protocol describes the labeling of primary amine groups on an antibody with a commercially available N-hydroxysuccinimidyl (NHS) ester of a cyanine dye.

Materials:

-

Antibody solution (1-5 mg/mL in a phosphate-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Cyanine dye NHS ester (e.g., Cy5-NHS) dissolved in anhydrous DMSO or DMF (1-10 mg/mL)

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dye Preparation: a. Prepare a fresh solution of the cyanine-NHS ester in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: a. To the antibody solution in the reaction buffer, add a calculated amount of the cyanine dye solution. A molar excess of 5-15 fold of dye to antibody is a common starting point. b. Gently mix the solution and allow it to react for 1-2 hours at room temperature, protected from light.

-

Purification of the Conjugate: a. Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) or by proceeding directly to purification. b. Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS. c. The first colored fraction to elute will be the cyanine-labeled antibody. The second, slower-moving colored band is the free dye.

-

Characterization: a. Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the cyanine dye. b. The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the dye's λ_max, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF is a correction factor for the dye's absorbance at 280 nm.

-

Storage: a. Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

References

- 1. Cyanine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 7. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. benchchem.com [benchchem.com]

- 10. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00814F [pubs.rsc.org]

- 11. Cyanine dye | Synthesis, Fluorescence, Photostability | Britannica [britannica.com]

- 12. kids-dev.dev-ext.britannica.com [kids-dev.dev-ext.britannica.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. biotium.com [biotium.com]

- 15. What are cyanine dyes? | AxisPharm [axispharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cruk.cam.ac.uk [cruk.cam.ac.uk]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Semantic Scholar [semanticscholar.org]

Solubility Profile of 3,3'-Diethylthiatricarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3'-Diethylthiatricarbocyanine iodide, a cyanine (B1664457) dye with applications in fluorescence microscopy and dye lasers. Understanding the solubility of this compound in various solvents is critical for its effective use in research and development, particularly in the formulation of solutions for biological and chemical assays. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Summary

The solubility of this compound has been characterized in several common laboratory solvents. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, existing data provides valuable guidance for its dissolution.

| Solvent | Quantitative Solubility | Qualitative Solubility | Conditions/Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (203.07 mM)[1] | Soluble[2][3] | Requires sonication. The hygroscopic nature of DMSO can significantly impact solubility.[1] |

| Methanol (B129727) | Not available | Soluble[2][3] | - |

| Ethanol | Not available | Soluble[2][3] | - |

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

A precise determination of solubility is crucial for preparing stock solutions and ensuring reproducibility in experiments. The following protocol outlines a robust method for quantifying the solubility of this compound in a solvent of interest using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which correlates absorbance with concentration.

1. Materials and Equipment:

-

This compound powder

-

Spectrophotometric grade solvent of interest (e.g., methanol, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vortex mixer and/or sonicator

-

Temperature-controlled shaker or incubator

2. Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and transfer it to a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the chosen solvent to the vial.

-

Tightly seal the vial and place it in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the same solvent with a known concentration. This concentration should be below the expected solubility.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with at least five different known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The λmax in methanol is approximately 560 nm.[2]

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Measurement of the Saturated Solution:

-

After the equilibration period, carefully remove the vial containing the saturated solution.

-

Separate the undissolved solid from the saturated solution by either centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent changes in solubility.

-

Carefully dilute a known volume of the clear supernatant (the saturated solution) with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

3. Data Analysis:

-

Use the measured absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended to experimentally determine the solubility in the specific solvent and under the precise conditions of your experiment.

References

An In-depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiatricarbocyanine iodide, a member of the cyanine (B1664457) dye family, is a versatile near-infrared (NIR) fluorescent probe. Its unique photophysical properties, including strong absorption and emission in the NIR region, make it an invaluable tool in various scientific disciplines, particularly in biomedical research and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical and spectral properties, along with detailed experimental protocols for its characterization.

Molecular Structure and Identification

This compound is characterized by two benzothiazole (B30560) heterocyclic nuclei joined by a polymethine chain. The positive charge on the chromophore is delocalized across the conjugated system and is balanced by an iodide counter-ion.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Formula | C25H25IN2S2[1] |

| CAS Number | 3071-70-3[1] |

| Molecular Weight | 544.51 g/mol |

| IUPAC Name | 3-ethyl-2-[7-(3-ethyl-3H-benzothiazol-2-ylidene)hepta-1,3,5-trienyl]benzothiazol-3-ium;iodide |

| Synonyms | DTTC, DTTCI, DiSC2(7) |

Physicochemical and Spectroscopic Properties

The extended π-conjugated system of this compound is responsible for its strong absorption in the near-infrared region of the electromagnetic spectrum. Its fluorescence properties are sensitive to the local environment, making it a useful probe for studying biological systems.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Solvent |

| Absorption Maximum (λmax) | 762 nm | Ethanol[2] |

| 763.25 nm | Isopropanol[3] | |

| 765 nm | Not Specified[4] | |

| Molar Extinction Coefficient (ε) | 212,000 M⁻¹cm⁻¹ at 763.25 nm | Isopropanol[3] |

| 2.5 x 10⁵ M⁻¹cm⁻¹ at 758 nm | Methanol[5] | |

| Fluorescence Emission Maximum (λem) | ~780 nm (Estimated from spectra) | DMSO[6][7] |

| 750 - 850 nm (Dimer emission) | Methanol/Water[8] | |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported; typically low for tricarbocyanines in non-viscous solvents, but can increase upon binding to macromolecules. | |

| Solubility | Soluble in methanol, ethanol, and DMSO.[9][10] |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed protocols for determining its absorption and emission spectra, and for measuring its relative fluorescence quantum yield.

I. Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Weigh an appropriate amount of this compound powder and dissolve it in spectroscopic grade dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 1 mM. Store the stock solution at -20°C in the dark.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO). For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

II. Measurement of Absorption and Emission Spectra

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Absorption Spectrum:

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with the solvent used for the working solution.

-

Record the absorption spectrum of the sample from approximately 600 nm to 900 nm.

-

Determine the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum:

-

Use a quartz fluorescence cuvette.

-

Set the excitation wavelength to the determined λmax.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 950 nm.

-

Determine the wavelength of maximum fluorescence emission (λem).

-

III. Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region. For this compound, a suitable standard would be a near-infrared dye like IR-125 or IR-140.

-

Prepare Solutions: Prepare a series of dilutions of both the this compound and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield (Φs) of the sample using the following equation:

Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the linear plots for the sample and the reference, respectively.

-

ηs and ηr are the refractive indices of the solvents for the sample and the reference (if different).

-

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the photophysical characterization of this compound.

Applications in Research and Drug Development

The near-infrared absorption and emission properties of this compound make it a valuable tool for various applications where deep tissue penetration and low autofluorescence are required.

-

Fluorescent Labeling: It can be used to label biomolecules, such as proteins and nucleic acids, for in vitro and in vivo imaging studies.

-

DNA Interaction Studies: Its spectral properties are sensitive to its binding to DNA, allowing it to be used as a chiroptical reporter of DNA helicity and sequence.[11]

-

Photosensitizer: As a cyanine dye, it has the potential to act as a photosensitizer in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation to induce cell death.

-

Membrane Potential Sensing: Some cyanine dyes are used to measure changes in membrane potential in cells and organelles.

Conclusion

This compound is a near-infrared dye with well-defined structural and photophysical properties. Its strong absorption in the NIR region and environment-sensitive fluorescence make it a powerful tool for researchers in various fields. The experimental protocols provided in this guide offer a framework for the accurate characterization of this and similar fluorescent probes, enabling their effective utilization in advanced research and development applications.

References

- 1. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06189B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]

- 11. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Conversations: A Technical Guide to Fluorescent Probes for Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a dynamic interface separating the cell's interior from the outside world, maintains a crucial electrical potential. This membrane potential is fundamental to a vast array of physiological processes, from nerve impulse propagation and muscle contraction to cell signaling and proliferation. The ability to accurately measure and monitor changes in membrane potential is therefore paramount in cellular biology and drug discovery. Fluorescent probes have emerged as indispensable tools for this purpose, offering a non-invasive, high-throughput, and spatially resolved window into the electrical activity of cells.

This technical guide provides an in-depth exploration of the core principles governing fluorescent probes for membrane potential. We will delve into the diverse mechanisms of action that enable these molecules to report on voltage changes, compare the key characteristics of different probe types, and provide detailed experimental protocols for their application.

Core Principles: Translating Voltage into Light

The fundamental principle behind fluorescent membrane potential probes is the conversion of a change in the transmembrane electrical field into a measurable change in the probe's fluorescence properties. This can manifest as an alteration in fluorescence intensity, a shift in the excitation or emission spectra, or a change in fluorescence lifetime. The probes themselves are broadly categorized into two main classes based on their response kinetics: "fast" and "slow" probes.

Fast-Response Probes: These probes, often referred to as electrochromic dyes or voltage-sensitive FRET (Förster Resonance Energy Transfer) probes, respond to changes in membrane potential on the order of nanoseconds to milliseconds.[1] Their rapid kinetics make them ideal for monitoring transient events such as neuronal action potentials.

-

Electrochromic Dyes: These molecules, such as the widely used ANEPPS dyes, possess a dipole moment that interacts with the electric field across the membrane. A change in membrane potential alters the electronic energy levels of the dye, leading to a shift in its absorption and emission spectra (the Stark effect).[2][3] This spectral shift can be measured as a change in fluorescence intensity at a specific wavelength or, more robustly, as a ratiometric change between two wavelengths.[4][5]

-

Photoinduced Electron Transfer (PeT) Probes: A newer generation of fast probes, known as VoltageFluors (VF dyes), operates through a PeT mechanism.[1][6] These probes consist of a fluorophore, a molecular wire that inserts into the membrane, and an electron donor. The transmembrane electric field modulates the rate of electron transfer from the donor to the excited fluorophore. Depolarization of the membrane inhibits PeT, leading to an increase in fluorescence, while hyperpolarization enhances PeT and quenches fluorescence.[1][6]

-

FRET-Based Probes: These systems utilize a pair of fluorophores, a donor and an acceptor, where the efficiency of energy transfer between them is voltage-dependent. One common design involves a mobile charged acceptor that moves within the membrane in response to changes in the electric field, altering its distance from a stationary donor and thus modulating FRET efficiency.[3]

Slow-Response Probes: These probes, which include carbocyanine and oxonol dyes, respond to membrane potential changes on a slower timescale, typically in the range of seconds. Their mechanism relies on the voltage-dependent redistribution of the charged dye molecules across the plasma membrane.[4][7][8]

-

Cationic Probes (e.g., Carbocyanines like DiOC6(3)): In cells with a negative-inside resting membrane potential, these positively charged dyes accumulate in the cytoplasm and mitochondria. Depolarization of the plasma membrane reduces the driving force for their entry, leading to a decrease in intracellular fluorescence.[9]

-

Anionic Probes (e.g., Oxonols like DiBAC4(3)): These negatively charged dyes are largely excluded from the cell at rest due to the negative internal potential. Upon depolarization, the reduced negative potential allows the anionic dye to enter the cell, where it binds to intracellular components and exhibits enhanced fluorescence.[10][11]

The distribution of these slow-response probes at equilibrium is governed by the Nernst equation, which relates the concentration gradient of an ion (in this case, the charged dye) to the membrane potential.[12]

Quantitative Comparison of Fluorescent Membrane Potential Probes

The selection of an appropriate fluorescent probe depends on the specific biological question and the experimental system. Key parameters to consider include sensitivity, response speed, and spectral properties. The following table summarizes these characteristics for some commonly used probes.

| Probe Class | Example Probe(s) | Mechanism of Action | Typical Sensitivity (% ΔF/F per 100 mV) | Response Time | Excitation (nm) | Emission (nm) | Key Features & Considerations |

| Fast-Response | |||||||

| Electrochromic | di-4-ANEPPS, di-8-ANEPPS | Electrochromic (Stark Effect) | ~10%[2] | < 1 ms | ~440 & ~530 (for ratiometric) | >610 | Ratiometric measurements reduce artifacts from dye loading and photobleaching.[4] Can be phototoxic.[5] |

| PeT | VoltageFluor (VF) dyes | Photoinduced Electron Transfer | >60%[1][6] | ~25 ns[1][6] | Varies with fluorophore | Varies with fluorophore | High sensitivity and extremely fast response. |

| FRET | CC2-DMPE/DiSBAC(2)(3) | Voltage-sensitive FRET | up to ~50%[3] | Milliseconds[13] | ~410 (donor) | ~460 (donor), ~570 (acceptor) | Ratiometric measurements provide robust signals. |

| Slow-Response | |||||||

| Anionic Oxonol | DiBAC4(3) | Redistribution (Nernstian) | ~1% per mV[9] | Seconds | ~490 | ~516 | Excluded from mitochondria, making it suitable for plasma membrane potential measurements.[10] Larger signal changes than many fast dyes.[7] |

| Cationic Carbocyanine | DiOC6(3) | Redistribution (Nernstian) | Varies | Seconds | ~484 | ~501 | Accumulates in mitochondria, can be used to assess mitochondrial membrane potential.[9] |

| Cationic Rhodamine | TMRE, TMRM | Redistribution (Nernstian) | Varies | Seconds | ~549 | ~573 | Primarily used for quantitative assessment of mitochondrial membrane potential.[7] |

Visualizing the Mechanisms

To better understand the principles of operation, the following diagrams illustrate the core mechanisms of different fluorescent membrane potential probes.

Caption: Mechanism of a slow-response anionic probe (e.g., DiBAC4(3)).

Caption: Mechanism of a fast-response Photoinduced Electron Transfer (PeT) probe.

Caption: A generalized experimental workflow for measuring membrane potential.

Detailed Methodologies: Key Experimental Protocols

Accurate and reproducible measurements of membrane potential using fluorescent probes require careful attention to experimental detail. Below are generalized protocols for the use of slow- and fast-response dyes.

Protocol 1: Measuring Relative Changes in Membrane Potential with a Slow-Response Dye (e.g., DiBAC4(3))

This protocol is suitable for detecting slower changes in membrane potential in response to drug application or other stimuli in a population of cells, often in a microplate format.

Materials:

-

DiBAC4(3) powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured in appropriate vessels (e.g., 96-well black-walled, clear-bottom plates)

-

Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~520 nm)

-

Depolarizing agent (e.g., high concentration KCl solution)

-

Hyperpolarizing agent (e.g., potassium channel opener like pinacidil)

Procedure:

-

Prepare Stock Solution: Dissolve DiBAC4(3) powder in DMSO to make a stock solution of 1-5 mM.[1] Store in small aliquots at -20°C, protected from light.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution in HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.

-

Cell Plating: Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading: Remove the culture medium from the cells and add the DiBAC4(3) working solution. Incubate for 20-30 minutes at room temperature or 37°C, protected from light.[14]

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader or microscope.

-

Stimulation: Add your test compound, depolarizing agent (positive control), or hyperpolarizing agent (negative control) to the wells.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. For slow-response dyes, a measurement every 1-5 seconds for several minutes is typically sufficient.

-

Data Analysis:

-

Correct for background fluorescence by subtracting the fluorescence of wells containing only buffer and dye.

-

Express the change in fluorescence as a ratio relative to the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.

-

Protocol 2: Ratiometric Imaging of Membrane Potential with a Fast-Response Dye (e.g., di-4-ANEPPS)

This protocol is designed for imaging rapid changes in membrane potential in single cells or tissues with high temporal resolution.

Materials:

-

di-4-ANEPPS

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Physiological saline solution (e.g., Tyrode's solution)

-

Cells cultured on glass coverslips or in glass-bottom dishes

-

Epifluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS), a fast-switching light source, and appropriate filter sets for dual-wavelength excitation (e.g., 440 nm and 530 nm) and a long-pass emission filter (e.g., >610 nm).[5]

-

Patch-clamp setup for calibration (optional, for absolute potential measurements).

Procedure:

-

Prepare Stock Solution: Prepare a 1-2 mM stock solution of di-4-ANEPPS in DMSO.[7]

-

Prepare Loading Solution: Dilute the di-4-ANEPPS stock solution in physiological saline to a final concentration of 2-10 µM. To aid in solubilization, add Pluronic F-127 to a final concentration of 0.02-0.1%.[7]

-

Dye Loading: Incubate the cells with the loading solution for 10-30 minutes at room temperature, protected from light.

-